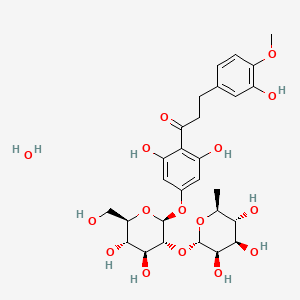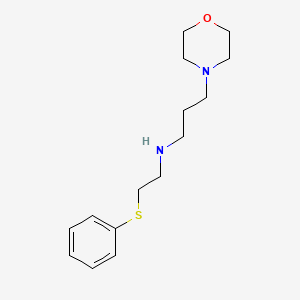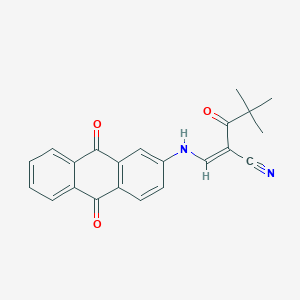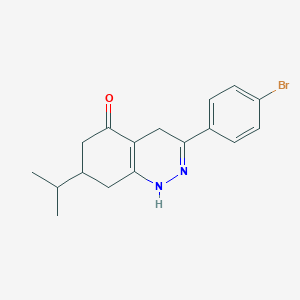
3-(4-Bromophenyl)-7-(methylethyl)-1,4,6,7,8-pentahydrocinnolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-7-(methylethyl)-1,4,6,7,8-pentahydrocinnolin-5-one (hereby referred to as 4-Bromo-7-Methylethyl-Pentahydrocinnolin-5-one) is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and properties, which give it a wide range of potential uses.
Wirkmechanismus
The mechanism of action of 4-Bromo-7-Methylethyl-Pentahydrocinnolin-5-one is not yet fully understood. However, it is believed that the compound has a direct effect on the cell membrane, which leads to changes in the cell’s metabolism and function. It is also believed that the compound has an indirect effect on the cell’s DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-7-Methylethyl-Pentahydrocinnolin-5-one have not been extensively studied. However, some studies have suggested that the compound may have anti-inflammatory, antioxidant, and antifungal properties. In addition, the compound has been shown to inhibit the growth of certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Bromo-7-Methylethyl-Pentahydrocinnolin-5-one in laboratory experiments include its cost-effectiveness, its stability, and its ability to be easily synthesized. However, the compound does have some limitations. For example, it is not very soluble in water, which can make it difficult to use in some experiments. In addition, the compound is toxic and should be handled with care.
Zukünftige Richtungen
The potential future directions for 4-Bromo-7-Methylethyl-Pentahydrocinnolin-5-one include further study of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further study of the compound’s mechanism of action could lead to the development of more effective treatments for various diseases. Finally, the compound could be used in combination with other compounds to create novel treatments for a variety of conditions.
Synthesemethoden
4-Bromo-7-Methylethyl-Pentahydrocinnolin-5-one can be synthesized using a two-step process. The first step involves the reaction of 4-bromophenylboronic acid and 1,4,6,7,8-pentahydrocinnolin-5-one in the presence of a palladium catalyst to form the desired product. The second step involves the addition of methylethyl bromide to the reaction mixture to form the desired compound. This method has been shown to be efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-Methylethyl-Pentahydrocinnolin-5-one has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of oxidative stress on cells, as well as to study the effects of various other compounds on cells. In addition, it has been used to study the effects of various drugs on cells, as well as to study the effects of various compounds on the immune system.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-7-propan-2-yl-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c1-10(2)12-7-16-14(17(21)8-12)9-15(19-20-16)11-3-5-13(18)6-4-11/h3-6,10,12,20H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHYYYAZXPORIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(CC(=NN2)C3=CC=C(C=C3)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



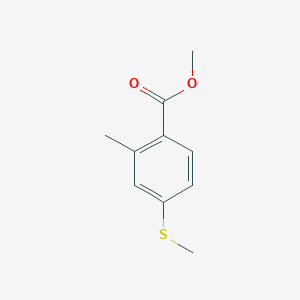


![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)

